butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine
CAS No.:
Cat. No.: VC16408029
Molecular Formula: C10H19ClFN3
Molecular Weight: 235.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19ClFN3 |
|---|---|
| Molecular Weight | 235.73 g/mol |
| IUPAC Name | N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H18FN3.ClH/c1-2-3-6-12-9-10-4-7-14(13-10)8-5-11;/h4,7,12H,2-3,5-6,8-9H2,1H3;1H |
| Standard InChI Key | XBWHCHWWTXHHSN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNCC1=NN(C=C1)CCF.Cl |
Introduction
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a complex organic compound belonging to the pyrazole derivative class. It features a butyl group, a pyrazole ring, and a fluoroethyl substituent, which contribute to its unique chemical properties and potential biological activities. This compound has garnered significant attention in medicinal chemistry and agrochemical development due to its potential applications in various scientific fields.
Synthesis Methods
The synthesis of butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves multi-step organic reactions. These processes may include fluoroethylation of pyrazole derivatives and subsequent amination reactions. The choice of solvents, catalysts, and reaction conditions (such as temperature) is crucial for optimizing yield and purity.
Common Synthetic Route:
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Fluoroethylation: Introduction of a fluoroethyl group to the pyrazole ring.
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Amination: Attachment of a butyl group to form the final compound.
Biological Activity and Applications
Research indicates that butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine exhibits potential biological activity, particularly in modulating enzyme activities and interacting with various receptors. This compound may act as an inhibitor or agonist depending on its target, influencing cellular pathways and physiological responses. Its unique structure allows for specific interactions with biological targets, making it a candidate for further investigation in drug discovery and development.
Potential Applications:
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Medicinal Chemistry: Potential antimicrobial and anticancer properties.
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Agrochemical Development: Possible applications in pest control and plant protection.
Comparison with Similar Compounds
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine shares structural similarities with other pyrazole derivatives but differs in its specific substituent arrangement. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine | Similar structure with substituent at position 4 | May exhibit different reactivity profiles compared to the 3-position derivative |
| Butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine | Contains a butyl group at position 5 | Exhibits unique binding affinities due to specific positioning |
| Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine | Contains a difluoroethyl group | Potentially enhanced biological activity due to additional fluorine atoms |
These differences in substituent positioning significantly affect each compound's reactivity and interaction profiles, making butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine unique among its analogs.
Future Research Directions
Further studies are necessary to elucidate the precise biological pathways affected by butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine. Research should focus on optimizing its synthesis and exploring its full range of applications in scientific research and industry. This includes investigating its potential as a therapeutic agent and its interactions with specific biological targets such as enzymes and receptors.
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